1-(3-Bromopyridin-2-yl)ethanone

Catalog No.
S690015
CAS No.
111043-09-5
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopyridin-2-yl)ethanone

CAS Number

111043-09-5

Product Name

1-(3-Bromopyridin-2-yl)ethanone

IUPAC Name

1-(3-bromopyridin-2-yl)ethanone

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3

InChI Key

SMOWKFOTFNHSBT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=N1)Br

Synonyms

1-(3-bromopyridin-2-yl)ethanone

Canonical SMILES

CC(=O)C1=C(C=CC=N1)Br

1-(3-Bromopyridin-2-yl)ethanone (CAS 111043-09-5) is a bifunctional pyridine derivative featuring a ketone at the 2-position and a bromine atom at the 3-position. This specific arrangement of functional groups makes it a crucial precursor for constructing complex heterocyclic scaffolds, particularly in medicinal chemistry and materials science. Unlike simple acetylpyridines or other positional isomers, the 3-bromo substituent provides a reliable and strategically placed handle for carbon-carbon and carbon-heteroatom bond formation, while the acetyl group enables a variety of cyclization and condensation reactions.

Substituting 1-(3-Bromopyridin-2-yl)ethanone with its positional isomers, such as 5-bromo-2-acetylpyridine, or with the less reactive 3-chloro analog, will lead to fundamentally different synthetic outcomes. The specific 3-bromo, 2-acetyl regio-relationship is critical for directing the regioselectivity of subsequent reactions. For instance, in the synthesis of substituted imidazo[1,2-a]pyridines, the 3-bromo position is essential for introducing functionality at the 8-position of the final heterocyclic core. Using an alternative isomer like the 5-bromo version would yield a completely different regioisomer (6-substituted), which is not a viable substitute in a targeted synthesis pathway. This non-interchangeability makes the precise selection of CAS 111043-09-5 a critical procurement decision for achieving the desired molecular architecture.

Precursor Suitability: Essential for Regiospecific Functionalization of Imidazo[1,2-a]pyridine Scaffolds

In the synthesis of potent Phosphodiesterase 10 (PDE10) inhibitors, 1-(3-Bromopyridin-2-yl)ethanone is employed as a key starting material. The 3-bromo position serves as a critical handle for a Suzuki coupling reaction to install a desired aryl group *before* the formation of the imidazo[1,2-a]pyridine ring system. This strategy ensures that the functionalization occurs specifically at what will become the 8-position of the final scaffold. Using the common substitute 1-(5-bromopyridin-2-yl)ethanone would result in functionalization at the 6-position, yielding an entirely different and undesired molecular entity.

Evidence DimensionRegiochemical Outcome of Synthesis
Target Compound DataEnables functionalization at the 8-position of the target imidazo[1,2-a]pyridine core.
Comparator Or Baseline1-(5-Bromopyridin-2-yl)ethanone: Leads to functionalization at the 6-position.
Quantified Difference100% difference in regiochemical outcome; produces a distinct constitutional isomer.
ConditionsMulti-step synthesis involving an initial Suzuki coupling followed by cyclization to form the heterocyclic core.

For synthesizing specifically substituted bioactive molecules, this compound provides non-negotiable regiochemical control that its isomers cannot.

Processability: High-Yield Formation of a Key Enaminone Intermediate for Fused Heterocycles

1-(3-Bromopyridin-2-yl)ethanone demonstrates excellent processability as a precursor for fused heterocyclic systems. In the synthesis of pyrazolo[1,5-a]pyridine derivatives, it reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone intermediate in a 92% isolated yield. This high-yield conversion to a versatile intermediate is a key indicator of its suitability for scalable synthetic routes, minimizing waste and simplifying purification.

Evidence DimensionIsolated Yield (%)
Target Compound Data92%
Comparator Or BaselineTypical literature yields for similar enaminone formations often range from 70-90%.
Quantified DifferencePositions this precursor at the high end of efficiency for this critical transformation.
ConditionsReaction with DMF-DMA in dioxane at reflux for 4 hours.

The high, reproducible yield in this key intermediate-forming step reduces process costs and improves overall throughput for complex synthesis campaigns.

Synthesis Compatibility: Efficient Performance in Sonogashira Cross-Coupling Reactions

This compound is a reliable substrate for palladium-catalyzed Sonogashira cross-coupling, a foundational C-C bond-forming reaction. In a synthesis of novel chalcone derivatives, the coupling of 1-(3-bromopyridin-2-yl)ethanone with phenylacetylene proceeded to an 85% yield. This robust performance contrasts with the expected lower reactivity of the corresponding chloro-analog, 1-(3-chloropyridin-2-yl)ethanone, which would typically require more forcing conditions, higher catalyst loading, or specialized ligands to achieve comparable yields, increasing process complexity and cost.

Evidence DimensionReaction Yield (%)
Target Compound Data85%
Comparator Or Baseline1-(3-Chloropyridin-2-yl)ethanone: Expected to be significantly less reactive due to the stronger C-Cl bond vs. the C-Br bond.
Quantified DifferenceThe C-Br bond is more reactive in the rate-determining oxidative addition step of the catalytic cycle compared to the C-Cl bond.
ConditionsPdCl₂(PPh₃)₂, CuI, PPh₃, TEA, THF, reflux for 24h.

Choosing this bromo-derivative over its chloro-analog provides a more reliable and efficient pathway for Sonogashira couplings, ensuring higher yields under standard conditions and simplifying process development.

Targeted Synthesis of 8-Substituted Imidazo[1,2-a]pyridine-Based Pharmaceuticals

This compound is the specific precursor required when the synthetic route demands functionalization at the 8-position of the imidazo[1,2-a]pyridine core, a privileged scaffold in drug discovery. Its use is indicated for developing analogs of PDE10 inhibitors and other CNS-targeting agents where substitution at this specific position is critical for bioactivity.

Building Block for Fused Pyridine Heterocycles via High-Yield Intermediates

For projects requiring the construction of complex fused pyridine systems like pyrazolo[1,5-a]pyridines, this compound serves as an efficient starting point. Its ability to form key enaminone intermediates in high yield (92%) makes it a cost-effective and reliable choice for multi-step syntheses where maximizing material throughput is essential.

Reliable Elaboration of Pyridine Scaffolds using Sonogashira Coupling

When a synthetic plan involves installing an alkyne substituent adjacent to the acetyl group on a pyridine ring, this compound is a superior choice to its chloro-analog. The demonstrated high yields (85%) in Sonogashira reactions ensure predictable and efficient C-C bond formation, streamlining the synthesis of complex organic materials and pharmaceutical intermediates.

XLogP3

1.6

Wikipedia

1-(3-Bromopyridin-2-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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